molecular formula C12H21NO4 B2867971 (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate CAS No. 149650-08-8

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate

Cat. No. B2867971
CAS RN: 149650-08-8
M. Wt: 243.303
InChI Key: SBZUSLOEYRVCLL-BQYQJAHWSA-N
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Description

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate, also known as Boc-L-2-aminobutyric acid ethyl ester, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-2-aminobutyric acid and is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

  • Anti-Juvenile Hormone Agents : Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a related compound, has been identified as a partial juvenile hormone antagonist targeting larval epidermis. This has been demonstrated through the induction of precocious metamorphosis in the silkworm, Bombyx mori, indicating a clear sign of juvenile hormone deficiency. This activity was counteracted by the simultaneous application of a juvenile hormone agonist, methoprene, highlighting the compound's specificity in modulating hormonal pathways in insects (Kuwano et al., 2008).

  • Synthesis of Unsaturated β-Amino Acid Derivatives : The compound has also been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its utility in creating complex molecular architectures. This synthesis involved highly stereoselective conjugate additions, leading to derivatives such as (3R)-(E)-3-(N-tert-butoxycarbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate. These processes underline the compound's versatility in organic synthesis, providing pathways to novel amino acid derivatives with potential biological significance (Davies et al., 1997).

properties

IUPAC Name

ethyl (E)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZUSLOEYRVCLL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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